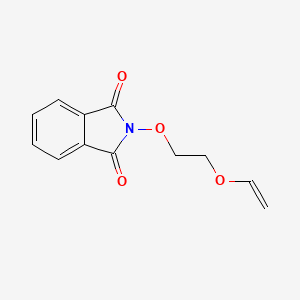

2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione

Description

BenchChem offers high-quality 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-ethenoxyethoxy)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-16-7-8-17-13-11(14)9-5-3-4-6-10(9)12(13)15/h2-6H,1,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKMDVSRTVGDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCON1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624388 | |

| Record name | 2-[2-(Ethenyloxy)ethoxy]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391212-30-9 | |

| Record name | 2-[2-(Ethenyloxy)ethoxy]-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=391212-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(Ethenyloxy)ethoxy]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound, 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione. This document details a plausible synthetic pathway, experimental protocols, and key characterization data, serving as a valuable resource for researchers in organic synthesis and drug discovery.

Introduction

2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione, also known as N-(2-(vinyloxy)ethoxy)phthalimide, is a phthalimide derivative incorporating a vinyloxyethoxy functional group. The phthalimide moiety is a common structural feature in medicinal chemistry, while the vinyl ether group offers a reactive handle for further chemical modifications, such as polymerization or click chemistry. This unique combination of functional groups makes it an interesting building block for the synthesis of novel molecules with potential biological activity.

Synthesis of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione

The synthesis of the target compound can be effectively achieved via a Mitsunobu reaction. This reaction facilitates the condensation of an alcohol with a nucleophile, in this case, N-hydroxyphthalimide, using a combination of a phosphine and an azodicarboxylate.

A proposed synthetic pathway is the reaction of N-hydroxyphthalimide with 2-(2-(vinyloxy)ethoxy)ethanol in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Synthetic Pathway

Caption: Synthetic pathway for 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione.

Experimental Protocol: Mitsunobu Reaction

This protocol is a general guideline based on standard Mitsunobu reaction conditions. Optimization of specific parameters may be required to achieve the best results.

Materials:

-

N-hydroxyphthalimide

-

2-(2-(Vinyloxy)ethoxy)ethanol

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-hydroxyphthalimide (1.0 eq.) and triphenylphosphine (1.2 eq.) in anhydrous THF.

-

Addition of Alcohol: Add 2-(2-(vinyloxy)ethoxy)ethanol (1.1 eq.) to the stirred solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Azodicarboxylate: Slowly add DEAD or DIAD (1.2 eq.) dropwise to the cooled and stirred mixture. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione.

Characterization of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione

The structural confirmation of the synthesized compound is achieved through various spectroscopic techniques.

Physicochemical Properties

| Property | Value |

| CAS Number | 391212-30-9 |

| Molecular Formula | C₁₂H₁₁NO₄ |

| Molecular Weight | 233.22 g/mol |

| IUPAC Name | 2-[2-(vinyloxy)ethoxy]isoindole-1,3-dione |

| Appearance | Solid (predicted) |

| Purity | Typically >95% (commercial sources) |

Spectroscopic Data

While specific experimental spectra for the title compound are not widely available in the public domain, the expected characteristic signals based on its structure are outlined below. These are predicted values and should be confirmed by experimental data.

¹H NMR (Proton Nuclear Magnetic Resonance):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.9 | m | 4H | Aromatic protons of the phthalimide group |

| ~6.5 | dd | 1H | =CH- of the vinyl group |

| ~4.4 | t | 2H | -O-CH₂-CH₂-O-N- |

| ~4.2 | d | 1H | =CH₂ (trans) of the vinyl group |

| ~4.0 | d | 1H | =CH₂ (cis) of the vinyl group |

| ~3.9 | t | 2H | -O-CH₂-CH₂-O-vinyl |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Chemical Shift (ppm) | Assignment |

| ~167 | Carbonyl carbons (C=O) of the phthalimide |

| ~151 | =CH- of the vinyl group |

| ~134 | Quaternary aromatic carbons |

| ~129 | Aromatic CH carbons |

| ~123 | Aromatic CH carbons |

| ~87 | =CH₂ of the vinyl group |

| ~77 | -O-CH₂-CH₂-O-N- |

| ~68 | -O-CH₂-CH₂-O-vinyl |

FTIR (Fourier-Transform Infrared) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | =C-H stretch (vinyl and aromatic) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1790 and ~1730 | C=O stretch (symmetric and asymmetric) of imide |

| ~1645 | C=C stretch (vinyl) |

| ~1240 | C-O-C stretch (ether) |

| ~1050 | N-O stretch |

Mass Spectrometry (MS):

The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 233.22. Fragmentation patterns would likely involve the loss of the vinyloxyethoxy side chain or cleavage of the phthalimide ring.

Logical Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of the title compound.

Potential Applications and Future Directions

While no specific biological activities or signaling pathway involvements have been reported for 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione in the reviewed literature, its structural motifs suggest potential areas for investigation. Phthalimide derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The vinyl ether functionality allows for its use as a monomer in polymerization reactions or as a versatile synthon for further chemical transformations.

Future research could focus on:

-

Screening the compound for various biological activities.

-

Utilizing it as a scaffold for the synthesis of more complex molecules.

-

Investigating its potential in materials science, for example, in the development of novel polymers.

Conclusion

This technical guide has detailed a robust synthetic approach to 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione using the Mitsunobu reaction. The provided experimental protocol and expected characterization data serve as a foundational resource for researchers interested in synthesizing and utilizing this compound. Further exploration of its chemical and biological properties is warranted to unlock its full potential in various scientific disciplines.

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Core Physicochemical Data

The fundamental physicochemical properties of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione are summarized in the table below. This data is essential for understanding the compound's behavior in various experimental and physiological conditions.

| Property | Value | Reference |

| CAS Number | 391212-30-9 | [1][2][3][4] |

| Molecular Formula | C12H11NO4 | [1][2][3][4] |

| Molecular Weight | 233.22 g/mol | [1][2][3] |

| IUPAC Name | 2-[2-(ethenyloxy)ethoxy]-1H-isoindole-1,3(2H)-dione | [1][2][4] |

| InChI Key | VNKMDVSRTVGDKK-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | C=COCCON1C(=O)C2=CC=CC=C2C1=O | [1] |

| Purity | Typically ≥95% | [1][4] |

| Physical Form | Solid | [4] |

| Calculated logP | 1.526 | [1] |

| Storage Conditions | 2-8°C, Sealed in a dry environment | [2][4] |

Synthesis and Characterization

A common method for the synthesis of N-substituted isoindoline-1,3-diones involves the condensation of phthalic anhydride with the corresponding amine or, in this case, an aminooxy compound.[13] A related synthesis of 2-(2-(2-hydroxyethoxy)ethyl)isoindoline-1,3-dione from phthalic anhydride and 2-(2-aminoethoxy)ethanol in toluene has been reported, which provides a strong basis for a potential synthesis of the target molecule.[15]

Reaction Scheme:

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride (1.0 eq) in glacial acetic acid.

-

Addition of Reactant: To the stirred solution, add 2-(vinyloxy)ethoxyanamine (1.0 eq).

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9][13]

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.[13]

The structure and purity of the synthesized 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione would be confirmed using a suite of standard analytical techniques.[5][6][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the chemical structure of the molecule. The spectra should be consistent with the expected shifts for the aromatic protons of the phthalimide ring, the ethoxy group protons, and the vinylic protons.[8][9]

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule. Key expected peaks would include the symmetric and asymmetric C=O stretching of the imide group and the C=C stretching of the vinyl group.[7][12]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 233.22 g/mol .[5][6][9]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final compound.[10]

The following diagram illustrates a general workflow for the synthesis and characterization of the target compound.

Potential Biological Significance and Signaling Pathways

While there is no specific information on the biological activity or signaling pathways of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione, the isoindoline-1,3-dione scaffold is a known pharmacophore present in a variety of biologically active molecules.[5][6][9] For instance, some N-substituted isoindoline-1,3-dione derivatives have been investigated as cholinesterase inhibitors for their potential in treating Alzheimer's disease.[5]

The diagram below illustrates a hypothetical mechanism of action for a compound of this class as a cholinesterase inhibitor.

In this speculative pathway, the compound acts as an inhibitor of acetylcholinesterase (AChE). By blocking the action of AChE, the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft is reduced. This leads to an increased concentration and prolonged availability of ACh to bind to postsynaptic receptors, thereby enhancing cholinergic signaling. This mechanism is a key therapeutic strategy in the management of Alzheimer's disease.

Disclaimer: The biological activity and signaling pathway described above are hypothetical and based on the known activities of structurally related compounds. Further experimental validation is required to determine the actual biological profile of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 391212-30-9 | 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione - Moldb [moldb.com]

- 4. 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione | 391212-30-9 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acgpubs.org [acgpubs.org]

- 8. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization [mdpi.com]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 2-(2-(2-hydroxyethoxy)ethyl)isoindoline-1,3-dione synthesis - chemicalbook [chemicalbook.com]

Unveiling the Putative Mechanism of Action of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the hypothesized mechanism of action for the compound 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione. In the absence of direct experimental data for this specific molecule, this document synthesizes findings from structurally related isoindoline-1,3-dione derivatives to propose a scientifically grounded hypothesis of its biological activity. The isoindoline-1,3-dione scaffold is a well-established pharmacophore known to interact with various biological targets. This guide explores its potential roles as an acetylcholinesterase (AChE) inhibitor, a modulator of β-amyloid (Aβ) aggregation, and a ligand for dopamine receptors. Detailed experimental protocols for investigating these activities are provided, alongside a compilation of relevant quantitative data from analogous compounds to serve as a benchmark for future studies. Visualizations of the proposed signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's potential therapeutic applications in neurodegenerative and psychiatric disorders.

Introduction

The isoindoline-1,3-dione core, a prominent structural motif in medicinal chemistry, is the foundation for a diverse range of biologically active compounds. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, anticonvulsant, antibacterial, antifungal, and anticancer properties. Notably, certain isoindoline-1,3-dione analogs have emerged as promising agents for the treatment of neurodegenerative diseases, primarily through their interaction with key pathological targets.

This guide focuses on the specific derivative, 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione (CAS: 391212-30-9). While direct experimental evidence for its mechanism of action is not currently available in the public domain, its structural features, particularly the isoindoline-1,3-dione core and the vinyloxyethoxy side chain, allow for the formulation of a strong hypothesis regarding its biological targets. This document will explore the three most probable mechanisms of action based on extensive research into structurally similar compounds:

-

Inhibition of Acetylcholinesterase (AChE): A key enzyme in the breakdown of the neurotransmitter acetylcholine, the inhibition of which is a primary therapeutic strategy for Alzheimer's disease.

-

Modulation of Beta-Amyloid (Aβ) Aggregation: A central event in the pathogenesis of Alzheimer's disease, leading to the formation of neurotoxic plaques.

-

Interaction with Dopamine Receptors: Specifically the D3 subtype, which is a target for antipsychotic and mood-stabilizing drugs.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the potential of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione and a practical framework for its experimental investigation.

Hypothesized Mechanism of Action

Based on the structure-activity relationships (SAR) of analogous isoindoline-1,3-dione derivatives, a multi-target mechanism of action for 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione is proposed.

Acetylcholinesterase (AChE) Inhibition

The isoindoline-1,3-dione moiety is a known pharmacophore that can interact with the peripheral anionic site (PAS) of the AChE enzyme. This interaction can allosterically modulate the enzyme's activity and interfere with the binding of the substrate, acetylcholine, to the catalytic active site (CAS). The vinyloxyethoxy side chain is hypothesized to play a crucial role in orienting the molecule within the active site gorge of AChE, potentially forming hydrogen bonds or other non-covalent interactions that enhance binding affinity. The presence of the ether linkages in the side chain may increase the compound's polarity and solubility, facilitating its access to the enzyme.

Caption: Hypothesized inhibition of Aβ aggregation by 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione.

Dopamine D3 Receptor Modulation

Several isoindoline-1,3-dione derivatives have been identified as potent and selective ligands for the dopamine D3 receptor. The aromatic phthalimide core is thought to interact with the aromatic residues in the binding pocket of the D3 receptor. The nature and length of the side chain are critical for determining the affinity and selectivity for D3 over other dopamine receptor subtypes. The vinyloxyethoxy side chain of the title compound may provide the optimal length and flexibility to favorably interact with the D3 receptor binding site. It is hypothesized that this interaction could be antagonistic, which is a desirable property for the development of antipsychotic medications.

dot

Caption: Postulated modulatory effect on the Dopamine D3 receptor signaling pathway.

Quantitative Data from Structurally Related Compounds

While no quantitative data for 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione is available, the following tables summarize the biological activities of structurally related isoindoline-1,3-dione derivatives. This data can serve as a valuable reference for prioritizing and designing future experiments.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Isoindoline-1,3-dione Derivatives

| Compound/Derivative | IC50 (µM) | Source Organism of AChE | Reference |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | 0.91 | Electric Eel | [1] |

| 2-((5-benzyl-1,3,4-oxadiazol-2-yl)methyl)isoindoline-1,3-dione | 7.4 | Not Specified | [2] |

| 2-(2-(diethylamino)ethyl)isoindoline-1,3-dione | 1.1 | Not Specified | [3] |

Table 2: Inhibition of Beta-Amyloid (Aβ) Aggregation by Isoindoline-1,3-dione Derivatives

| Compound/Derivative | Inhibition (%) | Concentration (µM) | Aβ Species | Reference |

| 2-(5-(4-fluorobenzylamino)pentyl)isoindoline-1,3-dione | 65.96 | 10 | Aβ42 | [4] |

| 5-(4-(1,3-dioxoisoindolin-2-yl)butoxy)-2-hydroxybenzoic acid | ~50 | 10 | Aβ42 | [5] |

Table 3: Dopamine D3 Receptor Binding Affinity of Isoindoline-1,3-dione and Related Derivatives

| Compound/Derivative | Ki (nM) | Receptor Subtype | Reference |

| 5-substituted-2,3-dihydro-1H-isoindoles | pKi = 8.3 | Human D3 | [6] |

| N-((1-(2-(4-(isoindoline-1,3-dione)butyl)piperidin-4-yl)methyl)phenyl)acetamide | 2.5 | Human D3 | Not publicly available |

Disclaimer: The data presented in these tables are for structurally related compounds and should be used for comparative purposes only. The actual activity of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione may vary.

Experimental Protocols

The following are detailed methodologies for the key experiments required to validate the hypothesized mechanisms of action of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

dot

Caption: Experimental workflow for the acetylcholinesterase inhibition assay using Ellman's method.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound (2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO) and then dilute in phosphate buffer.

-

In a 96-well plate, add 20 µL of each concentration of the test compound.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of DTNB solution to each well.

-

Initiate the reaction by adding 20 µL of AChE solution to each well.

-

Immediately start monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

The rate of reaction is calculated from the slope of the absorbance versus time curve.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

dot

Caption: Experimental workflow for the Thioflavin T assay to assess Aβ aggregation inhibition.

Materials:

-

Aβ(1-42) peptide

-

Hexafluoroisopropanol (HFIP)

-

Phosphate buffered saline (PBS), pH 7.4

-

Thioflavin T (ThT)

-

Test compound

-

Black 96-well microplate with a clear bottom

-

Fluorometric microplate reader

Procedure:

-

Prepare monomeric Aβ(1-42) by dissolving the lyophilized peptide in HFIP and then removing the solvent under a stream of nitrogen gas. Resuspend the peptide film in PBS.

-

Prepare different concentrations of the test compound in PBS.

-

In a black 96-well plate, mix the Aβ(1-42) solution with either the test compound or vehicle control.

-

Incubate the plate at 37°C with gentle shaking.

-

At various time points, add a solution of ThT to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at approximately 450 nm and emission at approximately 485 nm.

-

The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity of the samples with the test compound to the control samples.

Dopamine D3 Receptor Binding Assay

dot

Caption: Workflow for a competitive radioligand binding assay for the Dopamine D3 receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human dopamine D3 receptor

-

Radioligand (e.g., [³H]spiperone or a D3-selective radioligand)

-

Unlabeled competitor (e.g., haloperidol or a known D3 antagonist for non-specific binding determination)

-

Test compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

In a reaction tube, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

For determining total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled competitor.

-

Incubate the mixture at room temperature for a specified time to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The Ki value for the test compound is calculated from the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Conclusion

While direct experimental evidence for the mechanism of action of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione is currently lacking, a compelling hypothesis can be formulated based on the well-documented biological activities of structurally related isoindoline-1,3-dione derivatives. The proposed multi-target profile, encompassing acetylcholinesterase inhibition, modulation of β-amyloid aggregation, and dopamine D3 receptor antagonism, positions this compound as a promising candidate for further investigation in the context of neurodegenerative and psychiatric disorders. The experimental protocols detailed in this guide provide a robust framework for elucidating the precise mechanism of action and quantifying the biological activity of this intriguing molecule. The provided quantitative data from analogous compounds will serve as a valuable benchmark for these future studies. Further research is warranted to validate these hypotheses and to explore the full therapeutic potential of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione.

References

- 1. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of multifunctional, heterodimeric isoindoline-1,3-dione derivatives as cholinesterase and β-amyloid aggregation inhibitors with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoindol-1,3-dione and isoindol-1-one derivatives with high binding affinity to beta-amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the versatile building block, 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione. This compound, identified by CAS number 391212-30-9, possesses a unique combination of a phthalimide core and a vinyloxyethoxy group, making it a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional polymers.

Chemical Structure and Properties

IUPAC Name: 2-[2-(vinyloxy)ethoxy]-1H-isoindole-1,3(2H)-dione Molecular Formula: C₁₂H₁₁NO₄ Molecular Weight: 233.22 g/mol

The structure combines the planar, aromatic phthalimide moiety with a flexible and reactive vinyloxyethoxy side chain. This configuration imparts a balance of hydrophobicity and hydrophilicity, as well as a site for further chemical modification or polymerization.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione. The following sections summarize the expected data from key analytical techniques. While specific, experimentally-derived spectra for this compound are not publicly available in detail, the data presented here are based on characteristic values for its constituent functional groups and data for closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 - 7.70 | m | 4H | Ar-H |

| ~6.50 | dd | 1H | -O-CH =CH₂ |

| ~4.40 | t | 2H | N-O-CH₂ -CH₂- |

| ~4.20 | dd | 1H | -O-CH=CH H (trans) |

| ~4.05 | t | 2H | -CH₂-O-CH=CH₂ |

| ~4.00 | dd | 1H | -O-CH=CH H (cis) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | C =O (imide) |

| ~151.8 | -O-C H=CH₂ |

| ~134.5 | Ar-C H |

| ~132.0 | Ar-C (quaternary) |

| ~123.8 | Ar-C H |

| ~87.5 | -O-CH=C H₂ |

| ~76.0 | N-O-C H₂- |

| ~68.0 | -C H₂-O-CH=CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretch (aromatic and vinyl) |

| ~2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1775 - 1710 | Strong | C=O stretch (imide, asymmetric and symmetric) |

| ~1640 | Medium | C=C stretch (vinyl) |

| ~1250 | Strong | C-O stretch (ether) |

| ~1050 | Strong | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Table 4: Expected Mass Spectrometry Data

| Technique | Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (m/z) |

| ESI-MS | Positive | ~234.07 | ~148 (phthalimide fragment), ~87 (vinyloxyethoxy fragment) |

Experimental Protocols

The following section outlines a probable synthetic route for 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione, adapted from established procedures for analogous compounds.

Synthesis of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione

This synthesis can be conceptualized as a two-step process, starting from phthalic anhydride and proceeding through an N-hydroxyphthalimide intermediate.

Caption: Synthetic workflow for 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione.

Step 1: Synthesis of N-Hydroxyphthalimide

-

To a stirred suspension of phthalic anhydride in a suitable solvent system such as aqueous ethanol, add hydroxylamine hydrochloride.

-

Slowly add a base, for instance, sodium carbonate, in portions to neutralize the hydrochloric acid.

-

Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid N-hydroxyphthalimide by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione

-

Dissolve N-hydroxyphthalimide in an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF).

-

Add a base, for example, anhydrous potassium carbonate, to the solution and stir for a short period at room temperature.

-

To this mixture, add 2-(vinyloxy)ethyl 4-methylbenzenesulfonate (or a similar activated derivative of 2-(vinyloxy)ethanol) dropwise.

-

Heat the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor for completion using TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis and characterization.

This analytical workflow ensures the structural integrity and purity of the synthesized 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione.

Conclusion

2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. This guide provides a foundational understanding of its spectroscopic characteristics and a plausible synthetic route. Researchers and developers are encouraged to use this information as a starting point for their work, with the understanding that empirical data should be generated to confirm these predicted values for their specific samples.

An In-depth Technical Guide to GSK1070916 (CAS No. 391212-30-9): A Potent Aurora B/C Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The CAS number 391212-30-9 is also associated with the chemical entity 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione. However, based on the context of advanced research and drug development, this guide focuses on the extensively studied and pharmacologically active compound, GSK1070916, which is predominantly linked to this CAS number in scientific literature.

Introduction

GSK1070916 is a novel and highly potent small molecule inhibitor that demonstrates significant selectivity for Aurora B and Aurora C kinases.[1][2] As a member of the serine/threonine kinase family, Aurora kinases play a pivotal role in the regulation of mitosis, and their overexpression is frequently observed in various human cancers.[2][3] GSK1070916 acts as an ATP-competitive inhibitor, effectively blocking the phosphorylation of downstream substrates essential for mitotic progression.[4][5] This targeted inhibition leads to defects in chromosome alignment and segregation, ultimately inducing polyploidy and apoptosis in proliferating cancer cells.[2][6] Preclinical studies have highlighted its broad antitumor activity across a wide range of cancer cell lines and in human tumor xenograft models, positioning GSK1070916 as a promising agent for cancer therapy.[2][7]

Chemical and Physical Properties

GSK1070916 is an azaindole-derived compound with the following properties:

| Property | Value |

| Molecular Formula | C₃₀H₃₃N₇O |

| Molecular Weight | 507.63 g/mol |

| Physical Form | Solid |

| Solubility | Soluble in Ethanol (102 mg/mL) and DMSO. Insoluble in water. |

Mechanism of Action and Biological Effects

GSK1070916 exerts its anti-cancer effects by selectively inhibiting Aurora B and Aurora C kinases.[1][4] This inhibition is time-dependent and characterized by an exceptionally long enzyme-inhibitor dissociation half-life, distinguishing it from other Aurora kinase inhibitors.[4][8] The primary downstream effect of Aurora B inhibition is the suppression of phosphorylation of Histone H3 at Serine 10 (pHH3-S10), a critical event for chromosome condensation and segregation during mitosis.[1][2]

The inhibition of Aurora B/C signaling by GSK1070916 disrupts the chromosomal passenger complex, leading to several cellular consequences:

-

Failed Cytokinesis: Treated cells fail to complete cell division.[2]

-

Endoreduplication and Polyploidy: Cells bypass mitotic arrest and re-enter the cell cycle without dividing, resulting in an abnormal increase in DNA content.[2]

-

Apoptosis: The accumulation of genomic instability ultimately triggers programmed cell death.[2][5]

GSK1070916 has demonstrated potent antiproliferative activity against a vast array of human cancer cell lines, with a median EC₅₀ value of 8 nM.[1] Notably, its cytotoxic effects are significantly more pronounced in proliferating cells compared to non-dividing cells.[2]

Quantitative Biological Activity

The following tables summarize the key quantitative data for GSK1070916's biological activity.

Table 1: In Vitro Kinase Inhibition

| Target | Assay Type | Value | Reference |

| Aurora B | Kᵢ | 0.38 nM | [1] |

| Aurora C | Kᵢ | 1.5 nM | [1] |

| Aurora A | Kᵢ | 490 nM | [1] |

| Aurora B-INCENP | IC₅₀ | 3.5 nM | [4] |

| Aurora C-INCENP | IC₅₀ | 6.5 nM | [4] |

| Aurora A-TPX2 | IC₅₀ | 1100 nM | [4] |

Table 2: Cellular Activity

| Cell Line | Assay Type | Value | Reference |

| >100 Cancer Cell Lines | Proliferation (EC₅₀) | <10 nM | [2] |

| A549 (Lung Cancer) | Proliferation (EC₅₀) | 7 nM | [8] |

| A549 (Lung Cancer) | pHH3-S10 Inhibition (EC₅₀) | 46 nM | [9] |

| Various Cancer Cell Lines | pHH3-S10 Inhibition (EC₅₀) | 8 - 118 nM | [9] |

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the signaling pathway affected by GSK1070916.

Caption: Mechanism of action of GSK1070916 in disrupting mitosis.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines the general steps to measure the inhibitory activity of GSK1070916 against Aurora kinases.

Caption: Workflow for an in vitro Aurora kinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of GSK1070916 in an appropriate solvent (e.g., DMSO). Prepare assay buffer containing HEPES, BSA, Tween 20, and NaCl.

-

Enzyme and Inhibitor Pre-incubation: Add the respective Aurora kinase (e.g., Aurora B-INCENP complex) to wells of a microplate containing the GSK1070916 dilutions. Incubate for approximately 30 minutes at room temperature to allow for inhibitor binding.[1]

-

Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific peptide substrate and ATP (often [γ-³³P]ATP for radiometric assays or unlabeled ATP for fluorescence-based assays).[1]

-

Reaction Incubation: Allow the reaction to proceed for a defined period, typically 90-120 minutes, at room temperature.[1]

-

Reaction Termination: Stop the reaction by adding a solution containing EDTA.[1]

-

Detection: Quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as scintillation counting for radiometric assays or fluorescence polarization for IMAP assays.[1]

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the GSK1070916 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Proliferation Assay (CellTiter-Glo®)

This protocol describes how to assess the effect of GSK1070916 on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Plate exponentially growing tumor cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[9]

-

Compound Treatment: The following day, treat the cells with serial dilutions of GSK1070916. Include a DMSO-treated control group.[9]

-

Incubation: Incubate the plates for an extended period, typically 6 to 7 days, to accurately capture the effects on cell viability, as Aurora B inhibition can induce endomitosis.[9]

-

Cell Viability Measurement: Use the CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's protocol. This reagent measures ATP levels, which correlate with the number of viable cells.[9]

-

Data Analysis: Normalize the luminescence readings to the DMSO-treated control cells and plot the percentage of viability against the logarithm of the GSK1070916 concentration to calculate the EC₅₀ value.[10]

Cellular Phospho-Histone H3 (Ser10) Assay

This protocol details the measurement of the inhibition of Histone H3 phosphorylation in cells treated with GSK1070916.

Methodology:

-

Cell Plating and Treatment: Plate cells in 96-well plates. The next day, treat with serial dilutions of GSK1070916 for 2 hours at 37°C.[10]

-

Cell Lysis: Lyse the cells and transfer the lysate to 96-well plates pre-coated with a pan-Histone antibody. Incubate overnight at 4°C.[10]

-

Antibody Incubation: After washing, add a primary antibody specific for phospho-Histone H3 (Ser10) and incubate for 5 hours at room temperature.[10]

-

Secondary Antibody Incubation: Following another wash step, add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.[10]

-

Detection: After final washes, add a chemiluminescent HRP substrate and measure the signal using a plate reader.[10]

-

Data Analysis: Normalize the data to DMSO-treated controls to determine the EC₅₀ for the inhibition of Histone H3 phosphorylation.[10]

In Vivo Antitumor Activity: Human Tumor Xenograft Models

GSK1070916 has demonstrated significant antitumor effects in various human tumor xenograft models, including breast, colon, lung, and leukemia.[2]

General Protocol for Subcutaneous Xenograft Model

Caption: General workflow for a human tumor xenograft model.

Methodology:

-

Cell Implantation: Human tumor cells (e.g., HCT116, Colo205) are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[11][12]

-

Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., 50-60 mm³).[11]

-

Treatment Administration: Mice are treated with GSK1070916, typically via intraperitoneal (i.p.) injection, at various doses (e.g., 25, 50, or 100 mg/kg). A common dosing schedule is once daily for 5 consecutive days, followed by a 2-day break, for several cycles.[10]

-

Monitoring: Tumor volume and body weight are measured regularly to assess efficacy and toxicity.[11]

-

Pharmacodynamic Analysis: At specified time points after dosing, tumors can be excised to measure the levels of biomarkers such as phospho-Histone H3 (Ser10) to confirm target engagement.[12]

In these models, GSK1070916 has been shown to cause dose-dependent inhibition of tumor growth and, in some cases, tumor regression.[7]

Conclusion

GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases with a well-defined mechanism of action that leads to mitotic catastrophe and apoptosis in cancer cells. Its robust preclinical activity, characterized by broad antiproliferative effects and in vivo efficacy, underscores its potential as a valuable therapeutic agent in oncology. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this promising compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. massivebio.com [massivebio.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione, a molecule of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this document focuses on established methodologies and predictive insights based on its structural features and data from analogous compounds.

Physicochemical Properties

2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, featuring a vinyloxyethoxy substituent on the nitrogen atom. This structural feature is anticipated to influence its physicochemical properties, including solubility and stability.

| Property | Value | Source |

| Molecular Formula | C12H11NO4 | [1][2] |

| Molecular Weight | 233.22 g/mol | [1][3] |

| CAS Number | 391212-30-9 | [1][2][3][4] |

| Appearance | Solid | |

| Storage Conditions | 2-8°C, sealed in a dry environment | [2][4] |

| Predicted LogP | 1.53 | [3] |

| Purity | Typically ≥95% | [3] |

The ether linkage in the vinyloxyethoxy group is expected to enhance the compound's solubility in polar solvents.[5] The additional ethoxy group, when compared to similar structures, is likely to further increase its hydrophilicity.[5] However, the presence of a vinyl group suggests potential reactivity and a need for stabilizers.[5]

Experimental Protocols for Solubility Assessment

The determination of aqueous solubility is a critical step in the preclinical development of any potential drug candidate. The following are standard experimental protocols that can be employed to characterize the solubility of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true solubility in a given solvent.

Methodology:

-

An excess amount of the solid compound is added to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4).

-

The suspension is agitated (e.g., using a shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Kinetic Solubility (High-Throughput Screening)

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). This is often more relevant to in vitro biological assays.

Methodology:

-

A concentrated stock solution of the compound is prepared in an organic solvent, typically DMSO.

-

A small aliquot of the stock solution is added to the aqueous buffer (e.g., PBS) to create a range of concentrations.

-

The solutions are incubated for a short period (e.g., 1-2 hours) at a constant temperature.

-

The presence of precipitate is detected using methods such as turbidimetry (measuring the cloudiness of the solution) or nephelometry (measuring scattered light). The concentration at which precipitation is observed is the kinetic solubility.

Stability Assessment

The stability of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione is crucial for its handling, storage, and potential therapeutic application. The vinyloxy and isoindoline-1,3-dione moieties are susceptible to degradation under certain conditions.

Potential Degradation Pathways

-

Hydrolysis: The vinyloxy ether group may be susceptible to hydrolysis under acidic conditions. The isoindoline-1,3-dione ring can also undergo hydrolysis, particularly under basic conditions, leading to the opening of the imide ring.

-

Oxidation: The molecule may be sensitive to oxidative degradation.

-

Polymerization: The vinyl group introduces the possibility of radical polymerization, which could be initiated by light, heat, or radical initiators.[5]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Methodology:

-

Stress Conditions: Solutions of the compound are exposed to a variety of stress conditions:

-

Acidic: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic: 0.1 M NaOH at room temperature or elevated temperature.

-

Oxidative: 3% H2O2 at room temperature.

-

Thermal: The solid compound and a solution are heated (e.g., 60-80°C).

-

Photolytic: The solid compound and a solution are exposed to UV and visible light.

-

-

Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: The samples are analyzed by a stability-indicating analytical method, typically HPLC or UPLC, to separate the parent compound from its degradation products. Mass spectrometry (LC-MS) is used to identify the structure of the degradation products.

Potential Biological Activity and Signaling Pathways

Derivatives of isoindoline-1,3-dione have been investigated for a wide range of biological activities, including as inhibitors of acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease.[5][6]

In the cholinergic synapse, acetylcholine (ACh) is hydrolyzed by acetylcholinesterase (AChE) into choline and acetate, terminating the nerve signal. An inhibitor, such as a 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione derivative, can bind to AChE, preventing the breakdown of ACh. This leads to an increased concentration of ACh in the synaptic cleft, enhancing cholinergic neurotransmission.

Summary and Future Directions

While specific experimental data on the solubility and stability of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione are not extensively documented, this guide provides a robust framework for its characterization. The proposed experimental protocols are standard in the pharmaceutical industry and will yield the necessary data for its progression as a potential therapeutic agent. Future work should focus on conducting these experiments to generate a comprehensive profile of this compound. The potential for this class of molecules to act as acetylcholinesterase inhibitors warrants further investigation into its biological activity and mechanism of action.

References

- 1. 391212-30-9 | 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione - Moldb [moldb.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 391212-30-9|2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione|BLD Pharm [bldpharm.com]

- 5. 2-(2-(Vinyloxy)ethyl)isoindoline-1,3-dione | 67643-67-8 | Benchchem [benchchem.com]

- 6. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione for Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a prospective document based on established principles of organic and polymer chemistry. As of the latest literature review, specific experimental data for the synthesis and polymerization of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione and the characterization of its corresponding polymer are not publicly available. Therefore, the experimental protocols and data presented herein are hypothetical and intended to serve as a starting point for research and development.

Introduction

2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione is a functional monomer possessing a vinyl ether group susceptible to polymerization and a phthalimide moiety. The phthalimide group is a key structural feature in many biologically active compounds, suggesting that polymers derived from this monomer could have applications in drug delivery, biomaterials, and other biomedical fields. The vinyl ether group is known to undergo cationic polymerization, offering a pathway to well-defined polymers. This guide provides a comprehensive overview of the proposed synthesis of the monomer, its polymerization via cationic methods, and the expected characterization of the resulting polymer, poly(2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione).

Monomer Synthesis: 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione

The synthesis of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione can be approached through a multi-step process, starting from readily available commercial reagents. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A likely two-step synthesis involves the reaction of N-hydroxyphthalimide with 2-(vinyloxy)ethyl tosylate.

Caption: Proposed synthesis of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione.

Experimental Protocol: Monomer Synthesis

Step 1: Synthesis of 2-(Vinyloxy)ethyl tosylate

-

To a stirred solution of 2-(vinyloxy)ethanol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq.).

-

Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 eq.) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(vinyloxy)ethyl tosylate.

Step 2: Synthesis of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione

-

To a solution of N-hydroxyphthalimide (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 2-(vinyloxy)ethyl tosylate (1.1 eq.) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 8-12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration and wash with water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione.

Polymerization of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione

Vinyl ethers are readily polymerized via cationic polymerization, which can proceed through a living/controlled mechanism under appropriate conditions, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

Proposed Polymerization Mechanism: Cationic Polymerization

Caption: General mechanism of cationic polymerization of vinyl ethers.

Experimental Protocol: Living Cationic Polymerization

-

Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

-

Purify the monomer, 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione, by passing it through a column of activated basic alumina to remove any acidic impurities and inhibitors.

-

Dry the solvent (e.g., dichloromethane or toluene) over calcium hydride and distill under nitrogen before use.

-

In a nitrogen-purged glovebox, add the purified monomer to a dried reaction flask equipped with a magnetic stir bar.

-

Dissolve the monomer in the anhydrous solvent and cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

-

Prepare a stock solution of the initiator system, for example, a protonic acid initiator like triflic acid (TfOH) or a Lewis acid initiator such as tin(IV) chloride (SnCl₄) with a co-initiator like 2,4-dimethyl-2,4-pentanediol.

-

Initiate the polymerization by adding the initiator solution to the stirred monomer solution.

-

Allow the polymerization to proceed for the desired time.

-

Terminate the polymerization by adding a pre-chilled quenching agent, such as methanol or a solution of ammonia in methanol.

-

Allow the reaction mixture to warm to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol or hexane).

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at a moderate temperature.

Polymer Characterization

The synthesized polymer, poly(2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione), should be characterized to determine its structure, molecular weight, and thermal properties.

Proposed Characterization Workflow

Caption: Workflow for the characterization of the synthesized polymer.

Expected Characterization Data

The following tables summarize the expected data from the characterization of poly(2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione).

Table 1: Expected Molecular Weight and Polydispersity Data from GPC

| Sample | [M]/[I] Ratio | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | Mw ( g/mol ) (Experimental) | PDI (Mw/Mn) |

| Polymer 1 | 50 | 11,661 | 10,500 - 12,500 | 11,500 - 14,000 | 1.1 - 1.3 |

| Polymer 2 | 100 | 23,322 | 21,000 - 25,000 | 23,000 - 28,000 | 1.1 - 1.3 |

| Polymer 3 | 200 | 46,644 | 42,000 - 50,000 | 46,000 - 56,000 | 1.1 - 1.4 |

Note: [M]/[I] is the molar ratio of monomer to initiator. Experimental values are hypothetical and would depend on the specific polymerization conditions.

Table 2: Expected Thermal Properties from DSC and TGA

| Property | Expected Value |

| Glass Transition Temperature (Tg) | 80 - 120 °C |

| Decomposition Temperature (Td, 5% weight loss) | > 300 °C |

Note: The glass transition temperature will be influenced by the molecular weight of the polymer. The high thermal stability is anticipated due to the presence of the stable phthalimide group.

Potential Applications

Polymers bearing the phthalimide group have been investigated for a range of applications. The presence of this functional group in poly(2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione) suggests potential utility in:

-

Drug Delivery: The phthalimide moiety can be a precursor to primary amines via hydrazinolysis, allowing for the attachment of drugs or targeting ligands.

-

Biomaterials: The polymer may exhibit interesting biocompatibility and biodegradability profiles.

-

High-Performance Materials: The rigid phthalimide group could impart desirable thermal and mechanical properties to the polymer.

Conclusion

This technical guide provides a prospective framework for the synthesis, polymerization, and characterization of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione and its corresponding polymer. While specific experimental data is currently lacking in the scientific literature, the proposed methodologies are based on well-established chemical principles. It is anticipated that this guide will serve as a valuable resource for researchers interested in exploring this novel monomer and its potential applications in materials science and drug development. Further experimental investigation is required to validate and optimize the proposed protocols and to fully elucidate the properties of this promising polymer.

The Multifaceted Biological Activities of Isoindoline-1,3-dione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoindoline-1,3-dione scaffold, a privileged structure in medicinal chemistry, has given rise to a diverse array of biologically active compounds. From the notorious thalidomide to the life-saving immunomodulatory drugs (IMiDs) and beyond, this chemical moiety has proven to be a versatile platform for the development of therapeutics targeting a wide range of diseases. This technical guide provides an in-depth exploration of the biological activities of isoindoline-1,3-dione derivatives, focusing on their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation.

Core Biological Activities and Mechanisms of Action

Isoindoline-1,3-dione derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, immunomodulatory, antimicrobial, and enzyme inhibitory effects.[1][2] The following sections delve into the key activities and the underlying molecular mechanisms.

Anticancer Activity

A significant body of research has focused on the anticancer properties of isoindoline-1,3-dione derivatives.[3][4] The most prominent examples are the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, which are used in the treatment of multiple myeloma.[5][6]

Mechanism of Action: Cereblon-Mediated Protein Degradation

The primary mechanism of action for the anticancer and immunomodulatory effects of IMiDs involves their interaction with the E3 ubiquitin ligase cereblon (CRBN).[7][8][9] By binding to CRBN, these molecules modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates."[8][10] Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][11] The degradation of these factors is toxic to multiple myeloma cells.[9]

References

- 1. cn.tsktbiotech.com [cn.tsktbiotech.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. media.neliti.com [media.neliti.com]

- 6. benchchem.com [benchchem.com]

- 7. Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. microbe-investigations.com [microbe-investigations.com]

The Vinyloxy Group: A Technical Guide to its Role in Compound Reactivity

For Researchers, Scientists, and Drug Development Professionals

The vinyloxy group (–O–CH=CH₂), a seemingly simple functional moiety, imparts a rich and nuanced reactivity to organic molecules. Its unique electronic and steric properties make it a valuable tool in synthetic chemistry, influencing a wide range of transformations from hydrolysis and cycloadditions to polymerization and serving as a versatile protecting group. This technical guide provides an in-depth exploration of the vinyloxy group's role in chemical reactivity, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.

Electronic and Steric Influence of the Vinyloxy Group

The reactivity of the vinyloxy group is fundamentally governed by the interplay of its electronic and steric characteristics.

Electronic Effects: The oxygen atom's lone pairs engage in resonance with the adjacent π-system of the vinyl group. This resonance delocalization has two primary consequences:

-

Increased Nucleophilicity of the β-Carbon: The resonance donation from the oxygen atom increases the electron density at the β-carbon of the vinyl group, making it susceptible to electrophilic attack. This is a key factor in reactions such as acid-catalyzed hydrolysis.

-

Activation in Cycloaddition Reactions: As an electron-donating group, the vinyloxy moiety activates the double bond, making vinyl ethers excellent dienophiles in Diels-Alder reactions.[1][2]

The electronic influence of the vinyloxy group can be visualized as follows:

References

Methodological & Application

Synthesis of O-(2-(vinyloxy)ethyl)hydroxylamine from 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione

Introduction

O-(2-(vinyloxy)ethyl)hydroxylamine is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] Its structure incorporates a reactive hydroxylamine group and a versatile vinyl ether moiety, making it a crucial building block for drug development, including the preparation of antitumor agents like Selumetinib and Binimetinib.[3] This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of O-(2-(vinyloxy)ethyl)hydroxylamine from its phthalimide-protected precursor, 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione. The described method involves a straightforward deprotection step using methylhydrazine.[4][5]

Chemical Reaction

The synthesis proceeds via the hydrazinolysis of the phthalimide protecting group of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione to yield the desired O-(2-(vinyloxy)ethyl)hydroxylamine and a phthalhydrazide byproduct.[1] Hydrazine and its derivatives are commonly employed for the cleavage of N-alkylated phthalimides in the Gabriel synthesis of primary amines.[6][7]

Reaction Scheme:

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of O-(2-(vinyloxy)ethyl)hydroxylamine.

| Parameter | Value | Reference |

| Starting Material | 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione | [4][5] |

| Reagent | Aqueous Methylhydrazine | [4][5] |

| Solvent | Dichloromethane (DCM) | [4][5] |

| Reaction Temperature | Room Temperature | [4][5] |

| Reaction Time | 1 hour | [4][5] |

| Reported Yield | 76% | [4][5] |

| Product Form | Yellow Oil | [4][5] |

| Purification Method | Column Chromatography (Silica Gel) | [4][5] |

| Eluent System | Hexane:Ethyl Acetate (gradient) | [4][5] |

Table 1: Summary of quantitative data for the synthesis of O-(2-(vinyloxy)ethyl)hydroxylamine.

Experimental Protocol

This protocol details the laboratory-scale synthesis of O-(2-(vinyloxy)ethyl)hydroxylamine from 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione.[4][5]

Materials:

-

2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione (32.0 g, 137 mmol)

-

Aqueous methylhydrazine (15.8 mL, 137 mmol)

-

Dichloromethane (DCM) (96.0 mL)

-

Diethyl ether

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Filtration apparatus (e.g., Buchner funnel)

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 32.0 g (137 mmol) of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione in 96.0 mL of dichloromethane (DCM).[5]

-

Reagent Addition: At room temperature, add 15.8 mL (137 mmol) of an aqueous solution of methylhydrazine dropwise to the stirring solution of the starting material.[4][5]

-

Reaction: Stir the resulting suspension vigorously at room temperature for 1 hour.[4][5]

-

Work-up:

-

Purification:

-

Product Isolation: Collect the fractions containing the product and concentrate them under reduced pressure to yield O-(2-(vinyloxy)ethyl)hydroxylamine (10.7 g, 76% yield) as a yellow oil.[5]

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 6.50 (dd, J=14.2, 6.8 Hz, 1H), 5.51 (brs, 2H), 4.22 (dd, J=14.2, 2.0 Hz, 1H), 4.03 (dd, J=6.8, 2.0 Hz, 1H), 3.93-3.85 (m, 4H).[5]

Mandatory Visualization

The following diagrams illustrate the chemical structures and the experimental workflow for the synthesis.

References

- 1. O-(2-(Vinyloxy)ethyl)hydroxylamine | 391212-29-6 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. O-(2-(vinyloxy)ethyl)hydroxylamine | 391212-29-6 [chemicalbook.com]

- 4. Buy O-(2-(Vinyloxy)ethyl)hydroxylamine | 391212-29-6 [smolecule.com]

- 5. O-(2-(vinyloxy)ethyl)hydroxylamine synthesis - chemicalbook [chemicalbook.com]

- 6. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]

- 7. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

Application Notes and Protocols: Mitsunobu Reaction Utilizing 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitsunobu reaction is a versatile and powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a wide variety of functional groups, including esters, ethers, and N-alkylated compounds.[1][2][3] This reaction proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it particularly valuable in the synthesis of complex molecules and natural products.[1][3] The reaction typically involves an alcohol, a nucleophile with an acidic proton, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2]

This document provides detailed application notes and a generalized protocol for conducting a Mitsunobu reaction using 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione as the nitrogen-based nucleophile. This specific reagent is a derivative of N-hydroxyphthalimide and serves as a precursor for introducing a protected hydroxylamine functionality onto a carbon scaffold.[4][5] The vinyloxyethoxy group offers potential for further synthetic manipulations.

Reaction Principle

The Mitsunobu reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate, generating a phosphonium intermediate.[1][3] This intermediate then activates the alcohol by forming a good leaving group. Subsequently, the acidic nucleophile, in this case, 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione, displaces the activated alcohol in an Sₙ2 manner, leading to the desired N-alkylated product with inverted stereochemistry if the alcohol is chiral.[2][3]

Experimental Protocol

The following is a general procedure for the Mitsunobu reaction with 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione. The specific quantities and reaction conditions may need to be optimized for different alcohol substrates.

Materials:

-

Primary or secondary alcohol

-

2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (often as a 40% solution in toluene)[6]

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent (e.g., dichloromethane, dioxane)[6][7]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution[6]

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.), 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione (1.2-1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.[6]

-

Reaction Initiation: Cool the reaction mixture to 0 °C using an ice bath.[2][6]

-

Azodicarboxylate Addition: Add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution.[6] It is crucial to maintain the temperature below 10 °C during the addition.[8]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 to 24 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of triphenylphosphine oxide as a white precipitate is often an indication that the reaction is proceeding.[6]

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dilute the residue with a suitable organic solvent such as ethyl acetate or dichloromethane.[6]

-

Filter the mixture to remove the precipitated triphenylphosphine oxide.

-

Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.[6]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-alkoxyisoindoline derivative.

Quantitative Data Summary

The following table summarizes typical reaction parameters for a Mitsunobu reaction. Note that these are general ranges and optimal conditions will vary depending on the specific substrates used.

| Parameter | Value/Range | Notes |

| Reagent Stoichiometry | ||

| Alcohol | 1.0 eq. | Limiting reagent. |

| Nucleophile | 1.2 - 1.5 eq. | An excess ensures complete consumption of the alcohol. |

| PPh₃ | 1.5 eq. | Used in excess to drive the reaction to completion. |

| DIAD/DEAD | 1.5 eq. | Added dropwise to control the reaction rate. |

| Reaction Conditions | ||

| Solvent | Anhydrous THF | Other aprotic solvents like DCM or dioxane can also be used.[6] |

| Temperature | 0 °C to Room Temp. | Initial cooling is important for controlling the reaction. |

| Reaction Time | 6 - 24 hours | Monitored by TLC. |

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the Mitsunobu reaction protocol.

Caption: General workflow for the Mitsunobu reaction.